Boc-Leu-ONp
Overview
Description
Boc-Leu-ONp, also known as Boc-L-leucine 4-nitrophenyl ester, is a compound with the empirical formula C17H24N2O6 . It has a molecular weight of 352.38 .
Synthesis Analysis
Boc-Leu-ONp is used in peptide synthesis . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular structure of Boc-Leu-ONp is represented by the SMILES stringCC(C)CC@HOC(C)(C)C)C(=O)Oc1ccc(cc1)N+=O
. Physical And Chemical Properties Analysis
Boc-Leu-ONp is a compound with a molecular weight of 352.38 . It has an empirical formula of C17H24N2O6 .Scientific Research Applications
Biotechnology and Pharmaceutical Applications:
- Boc-Leu-ONp is used in the synthesis of peptides and polypeptides. For example, it is employed in the environmentally benign synthesis of Leu-enkephalin, a peptide with potential therapeutic applications (Bonnamour et al., 2013).
- It serves as a building block in the creation of amino acid-based pH-responsive chiral polymers, useful in drug delivery and biomolecule conjugation (Bauri et al., 2013).
- Boc-Leu-ONp is involved in the synthesis of tertiary peptide bond-containing polypeptides, which have unique solubility properties and potential applications in the development of new materials (Narita et al., 2009).
Green Chemistry:
- The compound is used in green chemistry methodologies for peptide bond synthesis, minimizing the use of toxic solvents and reactants, thus contributing to more sustainable chemical processes (Bonnamour et al., 2013).
Materials Science:
- In the field of materials science, Boc-Leu-ONp is utilized in the synthesis of cross-linked polymer gels with amino acid side chains. These materials display high mechanical strength and potential for various industrial applications (Vaish et al., 2015).
Neuroscience and Electrophysiology:
- Boc-Leu-ONp contributes to the development of Brain-on-Chip (BoC) technology, which merges microfluidics and cell biology to create brain-like systems for neuroscience research (Forró et al., 2021).
Nuclear Engineering:
- In nuclear engineering, Boc-Leu-ONp is relevant in the design of high neutron flux research reactors, which have applications in radioisotope production and nuclear research (Rahimi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-11(2)10-14(18-16(21)25-17(3,4)5)15(20)24-13-8-6-12(7-9-13)19(22)23/h6-9,11,14H,10H2,1-5H3,(H,18,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZUUZDQIKPEF-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-ONp | |
CAS RN |
3350-19-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3350-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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